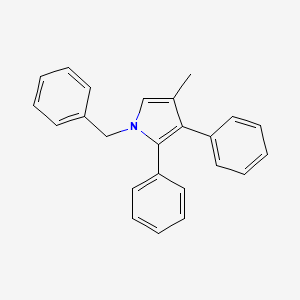
1-Benzyl-4-methyl-2,3-diphenyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-methyl-2,3-diphenyl-1H-pyrrole is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
準備方法
The synthesis of 1-Benzyl-4-methyl-2,3-diphenyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with acetophenone derivatives under acidic conditions to form the pyrrole ring. Another approach includes the use of palladium-catalyzed cross-coupling reactions to introduce the benzyl and phenyl groups onto the pyrrole core. Industrial production methods often employ these synthetic routes due to their efficiency and scalability.
化学反応の分析
1-Benzyl-4-methyl-2,3-diphenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.
Major Products: These reactions yield products such as pyrrole oxides, reduced pyrroles, and substituted pyrroles, depending on the reaction conditions and reagents used.
科学的研究の応用
1-Benzyl-4-methyl-2,3-diphenyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological processes and as a probe for investigating enzyme activities.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Benzyl-4-methyl-2,3-diphenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
類似化合物との比較
1-Benzyl-4-methyl-2,3-diphenyl-1H-pyrrole can be compared to other pyrrole derivatives, such as:
1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione: This compound has similar structural features but different substituents, leading to distinct chemical and biological properties.
1-Benzyl-3-[2-(2-furyl)vinyl]-4,5-dihydro-1H-pyrazole: Another related compound with a pyrazole ring instead of a pyrrole ring, offering different reactivity and applications.
特性
CAS番号 |
112500-33-1 |
|---|---|
分子式 |
C24H21N |
分子量 |
323.4 g/mol |
IUPAC名 |
1-benzyl-4-methyl-2,3-diphenylpyrrole |
InChI |
InChI=1S/C24H21N/c1-19-17-25(18-20-11-5-2-6-12-20)24(22-15-9-4-10-16-22)23(19)21-13-7-3-8-14-21/h2-17H,18H2,1H3 |
InChIキー |
AELPELDQDNUGHS-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium](/img/structure/B14312305.png)

![6-Chloro-3-[3-(1H-imidazol-1-yl)-2-methylpropyl]quinazolin-4(3H)-one](/img/structure/B14312313.png)
![6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexanoic acid](/img/structure/B14312323.png)
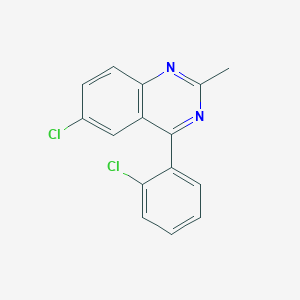

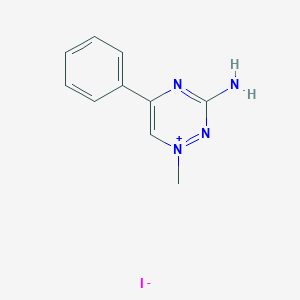
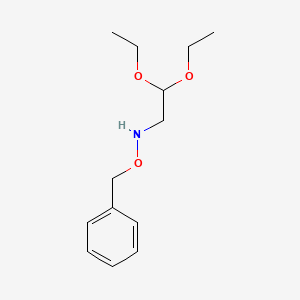
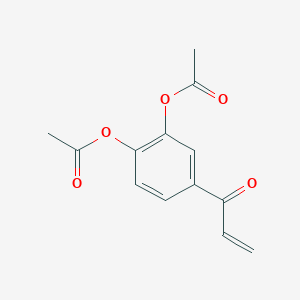

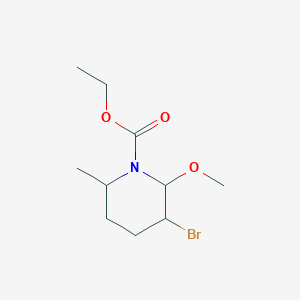
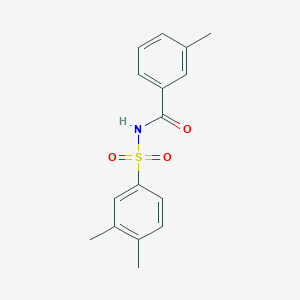
![Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide](/img/structure/B14312388.png)
![6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate](/img/structure/B14312397.png)
